N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-11(2)12-7-9-13(10-8-12)17-16-18-14-5-3-4-6-15(14)19-16/h3-11H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBUFHMBMYWOHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Propan 2 Yl Phenyl 1,3 Benzothiazol 2 Amine
Retrosynthetic Analysis of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine
A retrosynthetic analysis of the target molecule suggests two primary disconnection points. The first is the exocyclic carbon-nitrogen (C-N) bond, which disconnects the 4-isopropylaniline moiety from the 2-aminobenzothiazole (B30445) core. This leads to 2-halobenzothiazole or 2-aminobenzothiazole and a corresponding aryl coupling partner. The second, more fundamental disconnection is within the thiazole (B1198619) ring itself, breaking it down into precursors that can be cyclized. This typically involves a disconnection of the C-S and C-N bonds, leading back to an ortho-substituted aniline derivative, such as a phenylthiourea or a 2-aminothiophenol (B119425) and a cyanating or equivalent agent. The latter is often the more common and versatile approach for constructing the core benzothiazole (B30560) scaffold.
Classical Approaches to 2-Aminobenzothiazole Synthesis
Classical methods for the synthesis of the 2-aminobenzothiazole scaffold, which is central to this compound, have been well-established for over a century. These methods are characterized by their reliability and broad applicability.
One of the most fundamental and widely used methods for constructing the benzothiazole ring is the condensation of 2-aminothiophenol with various carbonyl-containing compounds. mdpi.commdpi.com This approach can be adapted for the synthesis of N-aryl-2-aminobenzothiazoles. For the target molecule, this would involve the reaction of 2-aminothiophenol with a precursor containing the N-[4-(propan-2-yl)phenyl]amine moiety, such as N-(4-isopropylphenyl)cyanamide or a related isothiocyanate. The general reaction involves the nucleophilic attack of the amino group of 2-aminothiophenol on the electrophilic carbon, followed by intramolecular cyclization and dehydration or elimination.
A variety of catalysts and reaction conditions have been developed to promote this condensation, including the use of acids, bases, and oxidizing agents. mdpi.comnih.gov For instance, the reaction can be catalyzed by reagents like iodine or hydrogen peroxide in solvents such as ethanol or dimethylformamide. mdpi.comorganic-chemistry.org
Table 1: Examples of Condensation Reactions for 2-Substituted Benzothiazole Synthesis
| Reactants | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| 2-Aminothiophenol, Aromatic Aldehydes | H2O2/HCl, Ethanol, RT | 2-Arylbenzothiazoles | mdpi.com |
| 2-Aminothiophenol, Benzaldehyde | NH4Cl, Methanol-Water, RT | 2-Phenylbenzothiazole | mdpi.com |
| 2-Aminothiophenol, Aromatic Aldehydes | Commercial Laccase, RT | 2-Arylbenzothiazoles | mdpi.com |
| 2-Aminothiophenol, Carboxylic Acids | Methanesulfonic acid/Silica gel | 2-Substituted Benzothiazoles | mdpi.com |
A highly versatile and common route to N-substituted 2-aminobenzothiazoles involves the cyclization of N,N'-disubstituted thioureas. For the synthesis of this compound, a key intermediate would be N-phenyl-N'-[4-(propan-2-yl)phenyl]thiourea. This precursor can be synthesized by reacting 4-isopropylaniline with phenyl isothiocyanate.
The subsequent intramolecular cyclization of the arylthiourea is typically an oxidative process that forms the C-S bond between the thiocarbonyl sulfur and an ortho-carbon of the aniline ring. nih.gov This method avoids the often unstable 2-aminothiophenol. rsc.org Various oxidizing agents and catalysts have been employed to facilitate this cyclization. mdpi.comnih.gov
Another pathway involves starting with a 2-haloaniline which reacts with an aromatic isothiocyanate to form an intermediate thiourea, that then undergoes intramolecular cyclization. rsc.orgresearchgate.net
Table 2: Thiourea Cyclization Approaches to 2-Aminobenzothiazoles
| Starting Materials | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| N-Arylthioureas | RuCl3 | Substituted 2-Aminobenzothiazoles | nih.gov |
| N-Aryl-N',N'-dialkylthioureas | Pd(OAc)2 | 2-(Dialkylamino)benzothiazoles | nih.gov |
| 2-Haloanilines, Dithiocarbamates | Metal-free or Transition-metal catalyzed | 2-Aminobenzothiazoles | nih.gov |
| Phenylthiourea | N-halosuccinimides | 2-Aminobenzothiazole | mdpi.com |
The Hugershoff synthesis is a classical method for preparing 2-aminobenzothiazoles from arylthioureas. researchgate.net This reaction traditionally involves treating the arylthiourea with bromine in an inert solvent like chloroform. researchgate.netresearchgate.net The bromine acts as an oxidizing agent to facilitate the electrophilic cyclization onto the aromatic ring. While effective, the use of hazardous reagents like bromine has led to the development of alternative, safer methods. researchgate.net An alternative approach uses sulfuryl chloride for the cyclization of phenylthioureas, which can be performed at moderate temperatures. google.com
Modern and Green Chemistry Strategies for this compound
Contemporary synthetic chemistry places a strong emphasis on the development of sustainable and efficient methodologies. These "green" approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency.
Modern synthetic strategies for 2-aminobenzothiazoles often employ catalytic systems to enhance reaction efficiency and selectivity.
Metal-Free Approaches: There is a growing interest in metal-free synthetic routes to avoid the cost and toxicity associated with transition metals. rsc.orgacs.org One such method involves the one-pot reaction of electron-deficient 2-haloanilines with aromatic isothiocyanates, followed by intramolecular cyclization of the resulting thiourea. rsc.orgresearchgate.net This atom-economical process can be performed in greener solvents like 2-butanol. rsc.org Another metal-free approach utilizes catalytic iodine and molecular oxygen as a green oxidant for the synthesis of 2-aminobenzothiazoles from cyclohexanones and thioureas. acs.orgnih.gov
Heterogeneous Catalysis: The use of heterogeneous catalysts offers significant advantages in terms of catalyst recovery and reusability, aligning with the principles of green chemistry. nih.govresearchgate.net For instance, silica-supported P2O5 has been used as an efficient heterogeneous catalyst for the one-pot synthesis of related benzothiazole derivatives. nih.gov Similarly, SnP2O7 has been employed as a reusable catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes, achieving high yields in short reaction times. mdpi.com These solid-supported catalysts simplify product purification and reduce waste.
Table 3: Modern and Green Synthetic Approaches to 2-Aminobenzothiazoles
| Strategy | Key Features | Example Reaction | Reference |
|---|---|---|---|
| Metal-Free One-Pot Synthesis | Atom-economical, avoids hazardous reagents | 2-Haloanilines + Aromatic Isothiocyanates in 2-butanol | rsc.orgresearchgate.net |
| Aerobic Oxidative Cyclization | Metal-free, uses O2 as oxidant | Cyclohexanones + Thioureas with catalytic I2 | acs.orgnih.gov |
| Heterogeneous Catalysis | Reusable catalyst, simplified workup | 2-Aminothiophenol + Aldehydes with SnP2O7 catalyst | mdpi.com |
| Green Solvent Synthesis | Catalyst-free, biodegradable solvent | 2-Aminothiophenols + Aldehydes in glycerol | nih.gov |
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis (MAOS) has become a widely used technique for the efficient synthesis of heterocyclic compounds, offering significant advantages over conventional heating methods. scielo.br The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields. mdpi.com
For the synthesis of 2-aryl-benzothiazoles, microwave-assisted condensation of 2-aminothiophenol with various aromatic aldehydes has proven to be a rapid and efficient protocol. scielo.brmdpi.com This method often proceeds with high yields and is considered environmentally friendly, particularly when conducted under solvent-free conditions. mdpi.com For instance, the condensation of 2-aminothiophenol and aryl aldehydes in the presence of a biocatalyst like Acacia concinna under microwave irradiation demonstrates a significant reduction in reaction time and higher yields compared to conventional methods. mdpi.com
Another microwave-assisted approach involves the reaction of 2-aminothiophenol with fatty acids using P4S10 as a catalyst, completing the reaction in just 3–4 minutes with high yields. mdpi.com Ionic liquids, such as 1-pentyl-3-methylimidazolium bromide ([pmIm]Br), have also been employed as a medium for the microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes, providing 2-arylbenzothiazoles under solvent- and catalyst-free conditions. organic-chemistry.org A key benefit of this system is the recyclability of the ionic liquid. organic-chemistry.org
The combination of microwave assistance with one-pot, multicomponent reaction strategies further enhances synthetic efficiency for creating complex benzothiazole derivatives. ias.ac.innih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Aryl Benzothiazoles
| Method | Reaction Time | Yield (%) | Conditions |
|---|---|---|---|
| Conventional Heating | Several hours | Lower | Argon atmosphere, ethanol solvent |
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce the environmental impact of chemical synthesis. nih.gov These methods eliminate the need for potentially toxic and volatile organic solvents, reduce waste, and often simplify product isolation and purification. mdpi.com
Several solvent-free protocols for the synthesis of benzothiazole derivatives have been reported. One such method involves the molecular iodine-catalyzed, one-pot, solid-phase reaction between 2-aminothiophenol and benzoic acid derivatives, which yields benzothiazole derivatives in excellent yields within 10 minutes. mdpi.com This approach is cost-effective as it avoids the need for additional chemicals and solvents. mdpi.com
Another environmentally benign process is the multicomponent reaction of 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones under solvent-free conditions, assisted by microwave irradiation and scandium(III) triflate as a catalyst. mdpi.com This combination of techniques leads to high product yields, short reaction times, and easy product isolation. mdpi.com Similarly, one-pot reactions for synthesizing 4H-pyrimido[2,1-b]benzothiazoles have been achieved without a solvent by using a cellulose-based nanocatalyst upon heating. mdpi.com
The synthesis of 2-aryl-benzothiazoles has been accomplished by the condensation of 2-aminothiophenol and various aryl aldehydes using a biocatalyst under solvent-free microwave irradiation, highlighting an eco-friendly procedure. mdpi.com
One-Pot Multicomponent Reactions (MCRs)
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single reaction vessel to form a complex product in a single step. nih.gov This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate diverse molecular structures, making it a cornerstone of modern green chemistry. nih.govnih.gov
The synthesis of N-aryl-1,3-benzothiazol-2-amine and related structures benefits significantly from MCRs. For example, a novel, environmentally friendly method for synthesizing 2-substituted benzothiazoles involves a three-component one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions. acs.orgnih.gov This reaction proceeds via the formation of multiple C–S and C–N bonds in a cascade sequence. acs.orgnih.gov
Another efficient MCR involves the reaction of thiols, oxalyl chloride, and 2-aminothiophenol in the presence of n-tetrabutylammonium iodide (TBAI) to form benzothiazoles in good yields. mdpi.com This protocol is noted for its mild reaction conditions and high efficiency. mdpi.com Furthermore, the synthesis of various fused heterocyclic systems based on the 2-aminobenzothiazole scaffold is often achieved through MCRs, demonstrating the versatility of this building block in constructing complex molecules. mdpi.comnih.gov
The combination of MCRs with other green techniques, such as the use of water as a solvent or microwave assistance, further enhances the sustainability and efficiency of these synthetic routes. ias.ac.innih.govmdpi.com
Optimization of Reaction Conditions for Scalable Synthesis of this compound
The transition from laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction conditions to ensure safety, cost-effectiveness, and sustainability. For this compound, this involves maximizing yield and purity while improving process efficiency.
Yield Maximization Strategies
Maximizing the yield is a primary goal in optimizing any synthetic process. For benzothiazole synthesis, several factors can be manipulated to achieve higher product output.
Catalyst Selection: The choice of catalyst is crucial. For the intramolecular cyclization of N-arylthioureas, transition metal catalysts such as RuCl₃, Pd(OAc)₂, and Ni(II) salts have been shown to be effective, providing yields up to 95%. nih.gov Cheaper and less toxic catalysts like Ni(II) are advantageous for scalable synthesis. nih.gov In other routes, copper-based catalysts have been found to be highly effective. mdpi.com For instance, in the Ullmann-type reaction of 2-iodoanilines and dithiocarbamates, a Cu(OAc)₂/Cs₂CO₃ system can produce yields of up to 97%. nih.gov
Reaction Parameters: Optimizing parameters such as temperature, reaction time, and reactant stoichiometry is essential. For a three-component reaction involving an aromatic amine, an aliphatic amine, and elemental sulfur, it was found that a specific stoichiometry (1:2 ratio of aromatic to aliphatic amine) and a temperature of 140 °C were optimal for achieving a 90% yield. acs.orgnih.gov
Solvent Choice: The solvent can significantly influence reaction outcomes. While solvent-free conditions are ideal from a green chemistry perspective, in some cases, a solvent is necessary. Dimethyl sulfoxide (DMSO) has been identified as a suitable solvent and oxidant in certain three-component reactions leading to 2-substituted benzothiazoles. acs.orgnih.gov
Table 2: Factors Influencing Yield in Benzothiazole Synthesis
| Factor | Optimized Condition | Example Outcome | Reference |
|---|---|---|---|
| Catalyst | Ni(II) salts | Up to 95% yield | nih.gov |
| Reactant Ratio | 1:2 (Aromatic:Aliphatic Amine) | 90% yield | acs.orgnih.gov |
| Temperature | 140 °C | 90% yield | acs.orgnih.gov |
Purity Enhancement Techniques
Achieving high purity is critical for the final product, especially in pharmaceutical applications. Post-synthesis purification is often necessary to remove unreacted starting materials, catalysts, and byproducts.
Crystallization: Recrystallization is a standard and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. Methanol and ethanol are commonly used for recrystallizing benzothiazole derivatives. scielo.brresearchgate.net
Chromatography: Column chromatography is a versatile technique for separating and purifying components of a mixture. It is frequently employed when crystallization is ineffective or for isolating products from complex reaction mixtures.
Washing: Simple washing of the filtered product with an appropriate solvent can remove impurities. For products synthesized in water, filtration followed by washing with ethanol can be an effective purification step. organic-chemistry.org
In many modern synthetic protocols, particularly one-pot and multicomponent reactions, the desired products can be isolated in high purity simply by filtration and washing, which is highly desirable for scalable processes. mdpi.comorganic-chemistry.org
Process Efficiency and Sustainability Considerations
Improving process efficiency and sustainability involves adopting principles of green chemistry to minimize environmental impact and enhance economic viability.
Atom Economy: One-pot and multicomponent reactions are inherently more atom-economical as they incorporate most or all of the atoms from the starting materials into the final product, minimizing waste. mdpi.com
Energy Efficiency: Microwave-assisted synthesis significantly reduces reaction times and, consequently, energy consumption compared to conventional heating methods. scielo.br Reactions conducted at room temperature or under mild heating also contribute to energy efficiency. mdpi.com
Use of Greener Reagents and Catalysts: Replacing hazardous reagents with safer alternatives is a key sustainability goal. This includes using elemental sulfur instead of more toxic sulfur sources and employing non-toxic, recyclable catalysts. nih.govacs.org The use of biocatalysts or readily available, inexpensive metal catalysts like copper and nickel is preferred over expensive and toxic heavy metals like palladium. mdpi.comnih.gov
Solvent Reduction: As discussed, solvent-free reactions are ideal. mdpi.com When solvents are necessary, using environmentally benign options like water or ethanol is preferable to hazardous organic solvents. organic-chemistry.org The use of recyclable media, such as ionic liquids, also enhances the sustainability of the process. organic-chemistry.org
By optimizing these conditions, the large-scale synthesis of this compound can be made more efficient, economical, and environmentally responsible. nih.gov
Structural Elucidation and Conformational Analysis of N 4 Propan 2 Yl Phenyl 1,3 Benzothiazol 2 Amine
Advanced Spectroscopic Characterization Techniques
Modern analytical methods are indispensable for the unambiguous characterization of novel chemical entities. For N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine, a combination of NMR and HRMS provides a comprehensive structural portrait.
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. uq.edu.aumdpi.com High-field NMR experiments, including one-dimensional (¹H, ¹³C) and two-dimensional techniques, are critical for the complete structural elucidation of the title compound. jyoungpharm.org
The ¹H NMR spectrum of this compound provides a precise count of the different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the isopropyl group, the substituted phenyl ring, the benzothiazole (B30560) moiety, and the amine proton.
The isopropyl group gives rise to a characteristic doublet for the six equivalent methyl protons (H-11) and a septet for the methine proton (H-10), a pattern indicative of mutual coupling. The aromatic protons of the p-isopropylphenyl ring appear as a pair of doublets, typical of a 1,4-disubstituted benzene (B151609) ring, representing an AA'BB' spin system (H-8 and H-9). The four protons of the benzothiazole ring (H-4, H-5, H-6, H-7) resonate further downfield in the aromatic region, with their coupling patterns revealing their connectivity. nih.gov The amine proton (N-H) typically appears as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. uq.edu.au
Table 1: Representative ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-11 (2 x CH₃) | ~1.25 | Doublet (d) | ~6.9 |
| H-10 (-CH) | ~2.90 | Septet (sept) | ~6.9 |
| H-5, H-6 | ~7.10 - 7.35 | Multiplet (m) | - |
| H-8 | ~7.20 | Doublet (d) | ~8.5 |
| H-4, H-7 | ~7.40 - 7.65 | Multiplet (m) | - |
| H-9 | ~7.55 | Doublet (d) | ~8.5 |
| N-H | ~9.20 | Broad Singlet (br s) | - |
| Note: Predicted values are based on analyses of structurally similar compounds and standard chemical shift ranges. Spectra are typically recorded in solvents like DMSO-d₆ or CDCl₃. |
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule, thus mapping its carbon framework. The spectrum for this compound shows 12 distinct signals, accounting for all 16 carbon atoms, with four pairs of carbons being chemically equivalent due to molecular symmetry.
The most downfield signal corresponds to the imine-like carbon (C-2) of the benzothiazole ring, a key structural marker. nih.gov The remaining aromatic carbons of both the benzothiazole and phenyl rings resonate in the typical range of 110-155 ppm. The aliphatic carbons of the isopropyl group (C-10 and C-11) are found in the upfield region of the spectrum.
Table 2: Representative ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-11 (2 x CH₃) | ~24.0 |
| C-10 (-CH) | ~33.5 |
| C-5, C-6, C-8 | ~118.0 - 122.0 |
| C-4, C-7 | ~123.0 - 126.5 |
| C-9 | ~127.0 |
| C-4a, C-7a | ~131.0, ~148.5 |
| C-ipso (C-isopropyl) | ~138.0 |
| C-ipso (C-NH) | ~145.0 |
| C-2 | ~165.0 |
| Note: Predicted values are based on analyses of structurally similar compounds. Assignments for specific aromatic carbons often require 2D NMR data for confirmation. |
Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's covalent structure and spatial arrangement. science.gov
COSY (Correlated Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Key expected correlations include:
Between the isopropyl methine (H-10) and methyl (H-11) protons.
Among the adjacent protons on the benzothiazole ring (H-4 with H-5, H-5 with H-6, H-6 with H-7).
Between the ortho- and meta-protons (H-8 and H-9) on the p-isopropylphenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu It allows for the direct assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H signals (e.g., correlating the H-11 doublet to the C-11 signal).
A correlation from the amine proton (N-H) to the benzothiazole C-2 and the phenyl ipso-carbon (C-ipso) would confirm the N-linkage.
Correlations from the phenyl protons (H-9) to the benzothiazole C-2.
Correlations from the isopropyl methine proton (H-10) to the phenyl carbons C-8 and C-ipso.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding connectivity, providing insights into the molecule's conformation. researchgate.net A NOESY spectrum could reveal spatial proximity between the N-H proton and the ortho-protons of the phenyl ring (H-9) as well as the H-4 proton of the benzothiazole ring, helping to define the preferred rotational conformation around the C-N single bond.
HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. jyoungpharm.org For this compound, the molecular formula is C₁₆H₁₆N₂S. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 269.1109, and an experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the molecular formula. uni.lu
Analysis of the fragmentation pattern in the mass spectrum (often from MS/MS experiments) provides valuable information about the molecule's structure and the relative stability of its substructures. The fragmentation of this compound under ionization is expected to proceed through several characteristic pathways.
The molecular ion peak [M]⁺• would be prominent. Key fragmentation events would likely include the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable secondary benzylic cation, and the cleavage of the C-N bond connecting the two aromatic systems. acs.orgnih.gov
Table 3: Plausible HRMS Fragmentation Assignments for this compound
| m/z (Calculated) | Proposed Formula | Description of Fragment |
| 268.1034 | [C₁₆H₁₆N₂S]⁺• | Molecular Ion (M⁺•) |
| 253.0800 | [C₁₅H₁₃N₂S]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group; [M-CH₃]⁺ |
| 149.0238 | [C₇H₅N₂S]⁺ | Cleavage forming the benzothiazol-2-amine cation |
| 134.1123 | [C₁₀H₁₄]⁺• | Isopropylbenzene radical cation |
| 119.0868 | [C₉H₁₁]⁺ | Loss of a methyl radical from isopropylbenzene cation |
| Note: The observed fragmentation pattern can vary depending on the ionization technique (e.g., EI, ESI) and energy. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural components.
The key functional groups include the secondary amine (N-H), the aromatic rings (C-H and C=C), the isopropyl group (C-H), and the benzothiazole core (C=N, C-S). The N-H stretching vibration of the secondary amine is typically observed as a sharp, single peak in the range of 3300-3500 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propan-2-yl group are found just below 3000 cm⁻¹, typically between 2850-2960 cm⁻¹. libretexts.org
Vibrations corresponding to the carbon-carbon double bonds (C=C) within the phenyl and benzothiazole rings are expected in the 1450-1600 cm⁻¹ region. libretexts.org The carbon-nitrogen double bond (C=N) of the thiazole (B1198619) ring typically shows a strong absorption band around 1640-1660 cm⁻¹. Furthermore, the characteristic C-S stretching vibration associated with the thiazole ring can be found in the fingerprint region, often around 660-700 cm⁻¹. japsonline.com
Table 1: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |
| Aliphatic C-H (isopropyl) | Stretch | 2850 - 2960 | Medium to Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |
| Thiazole C=N | Stretch | ~1650 | Medium to Strong |
These expected values are based on typical ranges for these functional groups and data from similarly structured benzothiazole derivatives. libretexts.orgjapsonline.comlibretexts.org
Single Crystal X-ray Diffraction Analysis of this compound
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed insights into molecular geometry, conformation, and intermolecular interactions.
Crystal Growth Methodologies for Obtaining Diffraction-Quality Crystals
The successful application of single crystal X-ray diffraction is contingent upon the availability of high-quality single crystals. For organic compounds like this compound and its derivatives, a common and effective technique for crystal growth is the slow evaporation method. nih.govmdpi.comresearchgate.net
This process involves dissolving the synthesized compound in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. The choice of solvent is critical; suitable options often include ethanol, methanol, ethyl acetate, or dimethylformamide. nih.govresearchgate.netresearchgate.net The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly at a constant temperature, typically room temperature. mdpi.com This gradual increase in concentration allows for the ordered aggregation of molecules, leading to the formation of well-defined single crystals suitable for diffraction experiments.
Elucidation of Molecular and Supramolecular Architecture
The supramolecular architecture describes how individual molecules pack together in the crystal lattice. This arrangement is governed by various intermolecular forces, leading to the formation of one-, two-, or three-dimensional networks. nih.govnih.gov
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The packing of this compound molecules in the solid state is directed by a network of non-covalent interactions. Hydrogen bonding plays a pivotal role in the crystal structures of many 2-aminobenzothiazole (B30445) derivatives. The secondary amine proton (N-H) can act as a hydrogen bond donor, while the imine nitrogen atom (C=N) of the thiazole ring is a common acceptor. This often leads to the formation of centrosymmetric dimers or extended chains through intermolecular N—H⋯N hydrogen bonds. nih.govnih.gov
In addition to hydrogen bonding, π-π stacking interactions are frequently observed between the electron-rich aromatic rings of the benzothiazole and phenyl groups. nih.govnih.gov These interactions, where the planes of the aromatic rings are arranged in a parallel or offset fashion, contribute significantly to the stability of the crystal structure. Centroid-to-centroid distances for these interactions in related compounds are typically in the range of 3.7 to 4.0 Å. nih.gov Weaker C—H⋯π interactions, where a C-H bond points towards the face of an aromatic ring, can also help to consolidate the three-dimensional crystal packing. nih.gov
Table 2: Representative Hydrogen Bond Geometry in a Related Benzothiazole Derivative
| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
|---|---|---|---|---|
| O–H···N | 0.830 | 2.069 | 2.889 | 169 |
| N–H···O | 0.860 | 2.079 | 2.929 | 170 |
Data from a representative structure, 4-(1,3-benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate. nih.gov D = donor atom, H = hydrogen, A = acceptor atom.
Conformational Analysis and Tautomerism Studies of this compound
Understanding the conformational flexibility and potential tautomeric forms of this compound is essential for a complete structural characterization.
Computational Assessment of Conformational Preferences
Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful tools for investigating molecular properties that may be difficult to observe experimentally. researchgate.net For this compound, computational studies can predict the most stable conformations by calculating the potential energy surface as a function of key dihedral angles.
The primary conformational freedom in this molecule arises from the rotation around the C(thiazole)-N(amine) and N(amine)-C(phenyl) bonds. A key aspect of 2-aminobenzothiazole derivatives is the potential for amino-imino tautomerism. The compound can exist in the exocyclic amino form (as named) or an endocyclic imino form, where the proton from the exocyclic amine has migrated to the endocyclic nitrogen atom. researchgate.netresearchgate.net Theoretical calculations on 2-aminobenzothiazole have shown that the amino tautomer is generally more stable. researchgate.net The presence of the 4-(propan-2-yl)phenyl substituent may influence this equilibrium, and computational models can quantify the relative energies of the tautomers and the energy barrier for their interconversion. researchgate.net Such calculations help to determine the predominant form of the molecule in different environments.
Spectroscopic and Theoretical Evidence for Tautomeric Forms
The potential for tautomerism in N-substituted 2-aminobenzothiazoles, such as this compound, is a subject of significant interest in the field of heterocyclic chemistry. The two primary tautomeric forms are the amino form and the imino form. The equilibrium between these two forms can be investigated using a combination of spectroscopic techniques and theoretical calculations. While specific experimental data for this compound is not extensively available in the public domain, the tautomeric behavior can be inferred from studies on closely related N-aryl-2-aminobenzothiazole derivatives.
Spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide valuable insights into the predominant tautomeric form in different environments. Theoretical calculations, particularly those employing Density Functional Theory (DFT), complement the experimental data by predicting the relative stabilities of the tautomers and providing a deeper understanding of the factors governing the tautomeric equilibrium.
Spectroscopic Analysis
Spectroscopic methods are instrumental in identifying the prevalent tautomeric form of N-aryl-2-aminobenzothiazoles in solution and in the solid state.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the amino and imino tautomers. In the amino form, the exocyclic nitrogen is an amino group (-NH-), and the benzothiazole ring is aromatic. In the imino form, the exocyclic nitrogen is part of an imine group (=N-), and the thiazole ring loses its aromaticity to form a thiazoline (B8809763) ring. This structural difference leads to distinct chemical shifts for the protons and carbons in the vicinity of the tautomerizable group. For instance, the chemical shift of the proton attached to the exocyclic nitrogen would differ significantly between the amino (-NH-) and imino (=NH) forms. Studies on analogous compounds suggest that N-aryl-2-aminobenzothiazoles predominantly exist in the amino form in common deuterated solvents. arabjchem.orguq.edu.au
IR Spectroscopy: Infrared spectroscopy can help identify the functional groups present in the molecule, thereby indicating the preferred tautomeric form. The amino form would exhibit a characteristic N-H stretching vibration for the secondary amine. In contrast, the imino form would show a C=N stretching vibration at a different frequency. The position and shape of these bands can provide evidence for the dominant tautomer. rsc.org
UV-Vis Spectroscopy: The electronic transitions in the molecule, observed through UV-Vis spectroscopy, are sensitive to the tautomeric form. The aromatic system of the amino tautomer generally results in absorption bands at different wavelengths compared to the less aromatic imino tautomer. rsc.org The position of the tautomeric equilibrium can be influenced by the polarity of the solvent, which can be monitored by changes in the UV-Vis spectrum.
The following table summarizes representative spectroscopic data expected for the tautomeric forms of this compound, based on studies of similar N-aryl-2-aminobenzothiazole compounds.
| Spectroscopic Technique | Tautomeric Form | Expected Observations |
| ¹H NMR | Amino | Signal for exocyclic N-H proton. Aromatic signals for the benzothiazole ring. |
| Imino | Signal for exocyclic N-H proton at a different chemical shift. Signals indicative of a non-aromatic thiazoline ring. | |
| ¹³C NMR | Amino | Chemical shift for the C2 carbon consistent with an sp²-hybridized carbon in an aromatic system. |
| Imino | Chemical shift for the C2 carbon shifted to a value typical for an sp²-hybridized carbon in an imine group. | |
| IR Spectroscopy | Amino | N-H stretching vibration for the exocyclic amine. |
| Imino | C=N stretching vibration for the exocyclic imine. | |
| UV-Vis Spectroscopy | Amino | Absorption bands characteristic of the extended aromatic system. |
| Imino | Absorption bands at different wavelengths due to the altered chromophore. |
Theoretical Calculations
Theoretical calculations, particularly DFT, are a powerful tool for investigating the relative stabilities of tautomers. These calculations can provide the optimized geometries and electronic energies of the different forms, allowing for the prediction of the most stable tautomer.
For 2-aminobenzothiazole and its derivatives, theoretical studies have consistently shown that the amino form is thermodynamically more stable than the imino form. researchgate.netresearchgate.net The greater stability of the amino form is attributed to the preservation of the aromaticity of the benzothiazole ring system, which would be disrupted in the imino form.
The relative energies of the tautomers can be calculated in the gas phase and in different solvents using computational models. These calculations generally indicate that the energy difference between the amino and imino forms is significant, further supporting the predominance of the amino tautomer.
Below is a table summarizing the expected results from theoretical calculations on the tautomers of this compound, based on data from related compounds.
| Computational Method | Tautomeric Form | Calculated Property | Expected Result |
| DFT (e.g., B3LYP/6-311++G(d,p)) | Amino | Relative Energy | Lower energy (more stable) |
| Imino | Relative Energy | Higher energy (less stable) | |
| Amino | Dipole Moment | Calculated value | |
| Imino | Dipole Moment | Calculated value |
Theoretical and Computational Investigations of N 4 Propan 2 Yl Phenyl 1,3 Benzothiazol 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for elucidating the molecular properties of chemical compounds. These methods, including Density Functional Theory (DFT) and ab initio techniques, provide insights into the electronic behavior and stability of molecules. However, specific computational studies on N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine are not present in the reviewed literature.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other electronic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap generally suggests that a molecule is more reactive. For this compound, specific values for HOMO and LUMO energies and their energy gap have not been reported in published computational studies.
Table 1: Frontier Molecular Orbital Energies and Energy Gap (Hypothetical Data)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
This table is for illustrative purposes only, as no specific data has been found for this compound.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. A specific MEP surface analysis for this compound is not available in the scientific literature.
Fukui functions are used in computational chemistry to describe the local reactivity of a molecule. They indicate which atoms in a molecule are more likely to undergo a nucleophilic, electrophilic, or radical attack. The calculation of Fukui functions for this compound has not been documented.
Ab Initio Methods for Spectroscopic Parameter Prediction
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. They can be used to predict spectroscopic parameters such as vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). There are no published ab initio studies focused on predicting the spectroscopic parameters of this compound.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides insights into charge transfer, hyperconjugation, and the stability of the molecule. An NBO analysis of this compound, which would detail the stabilization energies associated with electron delocalization, is not found in the existing literature.
Table 2: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis (Hypothetical Data)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as no specific data has been found for this compound.
Molecular Modeling and Docking Studies
Molecular modeling and docking are crucial computational techniques used to predict the interaction between a small molecule (ligand) and a biological target (receptor) at the atomic level. These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Ligand-Target Interaction Prediction at the Molecular Level
There are no published studies that specifically predict the molecular-level interactions between this compound and any biological targets. Such a study would typically involve the use of computational software to place the ligand into the binding site of a protein and analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Binding Affinity Predictions and Scoring Function Validation
No data is available in the scientific literature regarding the predicted binding affinity of this compound to any specific protein target. Binding affinity predictions, often expressed as a binding energy or an inhibition constant (Ki), are calculated using scoring functions within docking software. The validation of these scoring functions for this particular compound has also not been reported.
Identification of Key Amino Acid Residues Involved in Binding
As there are no molecular docking studies available for this compound, the key amino acid residues that would be involved in its binding to a potential biological target have not been identified. This type of analysis is a direct outcome of docking simulations and is fundamental to understanding the specificity and strength of the ligand-receptor interaction.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are powerful computational methods used to study the dynamic behavior of molecules and biological systems over time. These simulations provide insights into the conformational changes and stability of ligand-receptor complexes in a simulated biological environment.
Conformational Stability of Ligand-Receptor Complexes
There are no published molecular dynamics simulation studies that have investigated the conformational stability of a complex between this compound and a biological receptor. Such studies would typically analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the binding pose over the simulation time.
Dynamic Behavior of this compound in Simulated Biological Environments
The dynamic behavior of this compound within a simulated biological environment, such as a solvated protein system, has not been reported in the available scientific literature. These simulations would provide valuable information on how the compound behaves and maintains its interactions with a target protein over time.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are developed by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to correlate these descriptors with the observed biological activity or property. The goal is to create a predictive model that can estimate the activity or property of new, untested compounds based solely on their chemical structure.
The initial and one of the most critical steps in QSAR/QSPR modeling is the calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For this compound and its analogs, a wide array of descriptors can be computed, categorized broadly as follows:
Physicochemical Descriptors: These describe the fundamental physical and chemical properties of the molecule. A key descriptor in this category is lipophilicity, often represented as logP (the logarithm of the partition coefficient between octanol and water). Other important physicochemical descriptors include molecular weight, molar refractivity, and polarizability.
Topological Descriptors: Also known as 2D descriptors, these are derived from the two-dimensional representation of the molecule. They encode information about atomic connectivity, size, and shape. Examples include Wiener index, Randić indices, and Kier & Hall connectivity indices.
Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. Important quantum chemical descriptors include the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges.
3D Descriptors: These descriptors are derived from the three-dimensional conformation of the molecule and include information about its volume, surface area, and shape. Examples include van der Waals volume and solvent-accessible surface area. In the context of 3D-QSAR, steric and electrostatic fields around the molecule are also calculated.
In a hypothetical QSAR study on a series of N-aryl-1,3-benzothiazol-2-amine analogs, including the title compound, the following descriptors might be calculated to build a predictive model for their in vitro antiproliferative activity.
| Compound ID | R-group (at para-position of phenyl ring) | logP | Molecular Weight | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |
| 1 | -H | 4.25 | 226.30 | 2.15 | -5.89 | -1.23 |
| 2 | -CH3 | 4.71 | 240.33 | 2.21 | -5.85 | -1.20 |
| 3 | -CH(CH3)2 (propan-2-yl) | 5.43 | 268.38 | 2.25 | -5.82 | -1.18 |
| 4 | -Cl | 4.96 | 260.74 | 2.01 | -5.95 | -1.35 |
| 5 | -OCH3 | 4.20 | 256.33 | 2.45 | -5.75 | -1.15 |
This table contains hypothetical data for illustrative purposes.
Once the molecular descriptors have been calculated for a series of compounds with known in vitro biological activities (e.g., IC50 values for cytotoxicity against a cancer cell line), the next step is to develop a predictive mathematical model. This is typically achieved using various statistical and machine learning techniques.
Multiple Linear Regression (MLR) is a commonly used method that attempts to model the relationship between two or more explanatory variables (descriptors) and a response variable (biological activity) by fitting a linear equation to the observed data. For a series of benzothiazole (B30560) derivatives, an MLR model for anticancer activity might take the following form:
pIC50 = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ... + cₙ * (Descriptor n)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the analysis.
Partial Least Squares (PLS) regression is another statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. PLS reduces the predictor variables to a smaller set of uncorrelated components and then performs least squares regression on these components.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional fields surrounding the molecules. In these approaches, the molecules in the dataset are aligned, and their steric and electrostatic interaction fields are calculated at various grid points. These field values are then used as descriptors in a PLS analysis to build a predictive model. The results are often visualized as contour maps, which highlight the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity.
For instance, a 3D-QSAR study on N-aryl-1,3-benzothiazol-2-amine analogs might reveal that bulky substituents at the para-position of the phenyl ring are favorable for activity, which would be consistent with the presence of the propan-2-yl group in the title compound.
The development of a QSAR/QSPR model is not complete without rigorous statistical validation to ensure its robustness and predictive power. researchgate.net Validation is crucial to ascertain that the model is not a result of chance correlation and can accurately predict the activity of new compounds. researchgate.net The validation process typically involves both internal and external validation techniques.
Internal Validation assesses the stability and predictive ability of the model using the same dataset on which it was built. A common method is leave-one-out (LOO) cross-validation . In this procedure, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The predictive ability of the model is then assessed by the cross-validated correlation coefficient (q² or Q²). A q² value greater than 0.5 is generally considered indicative of a good predictive model.
External Validation involves predicting the activity of a set of compounds (the test set) that were not used in the development of the model (the training set). The predictive power of the model is then evaluated by how well the predicted activities of the test set compounds correlate with their experimentally determined activities. The predictive correlation coefficient (pred_r²) is a key statistic here, with a value greater than 0.6 often considered acceptable.
A hypothetical set of statistical parameters for a QSAR model developed for a series of N-aryl-1,3-benzothiazol-2-amine analogs is presented below:
| Statistical Parameter | Value | Interpretation |
| n | 30 | Number of compounds in the dataset |
| r² (Coefficient of Determination) | 0.85 | 85% of the variance in the biological activity is explained by the model |
| q² (Cross-validated r²) | 0.72 | Good internal predictive ability |
| pred_r² (Predictive r² for test set) | 0.78 | Good external predictive ability |
| F-statistic | 45.6 | The model is statistically significant |
| Standard Error of Estimate (SEE) | 0.25 | Low value indicates good fit |
This table contains hypothetical data for illustrative purposes.
Interpretation of the validated QSAR model provides valuable insights into the structure-activity relationships. For example, if a descriptor related to hydrophobicity has a positive coefficient in the QSAR equation, it suggests that increasing the lipophilicity of the compounds is likely to enhance their biological activity. Similarly, the contour maps from a 3D-QSAR study can guide chemists in designing new analogs with improved properties by indicating where to add or remove steric bulk or electrostatic charge.
Biological Activity and Molecular Mechanisms of Action in Vitro and in Silico of N 4 Propan 2 Yl Phenyl 1,3 Benzothiazol 2 Amine
Evaluation of Biological Potencies (in vitro)
The biological potential of N-aryl-1,3-benzothiazol-2-amine derivatives has been explored through various in vitro assays, demonstrating effects ranging from enzyme inhibition to the modulation of cellular responses in cancer and microbial contexts.
Enzyme Inhibition Assays
Derivatives of the 2-aminobenzothiazole (B30445) scaffold have been identified as potent inhibitors of various enzymes critical to pathological processes.
Notably, 2-amino-6-arylbenzothiazoles have demonstrated significant urease inhibitory activity. mdpi.comresearchgate.net Urease is an enzyme that plays a crucial role in the pathogenesis of infections caused by Helicobacter pylori, contributing to conditions like gastritis and peptic ulcers. In one study, 6-phenylbenzo[d]thiazole-2-amine was the most active compound, with an IC50 value of 26.35 µg/mL. mdpi.com Compounds featuring electron-donating groups, such as 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine, also exhibited high anti-urease activity. mdpi.com
Furthermore, certain benzothiazole-1,2,3-triazole hybrids have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. rsc.org Compounds 8a, 8b, and 8c from this series showed potent EGFR inhibition with IC50 values of 0.69, 1.16, and 4.82 μM, respectively, comparable to the standard drug Erlotinib. rsc.org
Table 1: Urease Enzyme Inhibition by 2-Amino-6-Arylbenzothiazole Derivatives
| Compound | Substitution on Benzothiazole (B30560) Ring | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 6-phenylbenzo[d]thiazole-2-amine | Phenyl | 26.35 | mdpi.com |
| 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine | 4-Methoxyphenyl | 28.57 | mdpi.com |
| 2-amino-6-bromobenzothiazole | Bromo | - | mdpi.com |
Receptor Binding Studies
The interaction of benzothiazole derivatives with cellular receptors has been a key area of investigation. Studies have shown that functionalized 2-arylbenzothiazoles can act as modulators of the Aryl Hydrocarbon Receptor (AhR). nih.gov AhR is a ligand-activated transcription factor involved in regulating immune responses and cellular defense mechanisms, including those against bacterial pathogens. nih.gov
In a study of sixteen 2-aryl and 2-pyridinylbenzothiazoles, six compounds were found to induce significant AhR-mediated transcription, identifying them as AhR agonists. nih.gov This activity is noteworthy as AhR recognition of bacterial pigments is considered an alternative pathway to control antibacterial responses. nih.gov The study highlighted that one of the most potent AhR agonists also displayed the greatest biofilm eradication activity, suggesting a potential link between these two biological effects. nih.gov
Cell-Based Assays Using Established Cell Lines (e.g., proliferation, viability, apoptosis induction, specific cellular pathway modulation)
Cell-based assays have been instrumental in elucidating the anti-cancer, anti-microbial, and anti-inflammatory properties of the N-aryl-1,3-benzothiazol-2-amine scaffold.
A significant body of research points to the potent anti-cancer activity of N-aryl-1,3-benzothiazol-2-amine derivatives against a wide array of human cancer cell lines. nih.gov The parent compound, 2-(4-aminophenyl)benzothiazole, has shown significant anti-tumor activity. researchgate.net
Numerous studies have synthesized and tested novel derivatives for their antiproliferative effects. For instance, a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were screened against approximately 60 human tumor cell lines, with several compounds exhibiting strong antitumor activity. researchgate.net Another study focusing on 2-aminobenzothiazole hybrids linked to thiazolidine-2,4-dione found potent activity against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HEPG-2), and breast cancer (MCF-7) cell lines, with one compound showing an IC50 of 3.84 µM against MCF-7 cells. tandfonline.com
The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. For example, the active compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine significantly inhibited the proliferation of A549 lung cancer cells and exhibited apoptosis-promoting and cell cycle-arresting effects. nih.gov Similarly, DNA binding assays with 6-amidino-2-arylbenzothiazoles suggest that these compounds may interact with DNA through both minor groove binding and intercalation, leading to their antiproliferative effects. tandfonline.com
Table 2: Anti-cancer Activity of Selected N-Aryl-1,3-Benzothiazol-2-amine Derivatives
| Compound Derivative Class | Cell Line | Cancer Type | Activity (IC50/GI50 in µM) | Reference |
|---|---|---|---|---|
| Fluorinated 2-aryl benzothiazole | MCF-7 | Breast Adenocarcinoma | 0.4 | nih.gov |
| 2-aminobenzothiazole-thiazolidinedione hybrid | HCT-116 | Colorectal Carcinoma | 5.61 | tandfonline.com |
| 2-aminobenzothiazole-thiazolidinedione hybrid | MCF-7 | Breast Cancer | 3.84 | tandfonline.com |
| 6-amidino-2-arylbenzothiazole | SW620 | Colorectal Adenocarcinoma | 0.25 | tandfonline.com |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | A549 | Lung Cancer | Potent Inhibition | nih.gov |
The N-aryl-1,3-benzothiazol-2-amine scaffold is a constituent of compounds with significant anti-microbial properties. nih.gov Various derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. tandfonline.comnih.gov
One study reported a series of thiazolyl aminobenzothiazole derivatives that showed moderate to good antimicrobial activity against E. coli, P. aeruginosa (Gram-negative), S. aureus, B. subtilis (Gram-positive), and the fungal strains C. albicans and A. niger. tandfonline.com The presence of an electron-withdrawing group, such as fluoro, at the 6-position of the benzothiazole ring was found to enhance both antibacterial and antifungal activity. tandfonline.com Another study found that benzo[d]thiazole derivatives displayed promising antibacterial activities with Minimum Inhibitory Concentration (MIC) values of 50–75 μg/mL against all tested strains. nih.gov
Table 3: Anti-microbial Activity of Selected N-Aryl-1,3-Benzothiazol-2-amine Derivatives
| Compound Derivative Class | Pathogenic Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 4-(6-fluoro-1,3-benzothiazol-2-yl)amino derivative | S. aureus | 8-11 | tandfonline.com |
| 4-(6-fluoro-1,3-benzothiazol-2-yl)amino derivative | E. coli | 9-12 | tandfonline.com |
| 4-(6-fluoro-1,3-benzothiazol-2-yl)amino derivative | C. albicans | 8-11 | tandfonline.com |
| 2-(4-hydroxyphenyl)benzo[d]thiazole derivative | MRSA | 50-75 | nih.gov |
| 2-(4-hydroxyphenyl)benzo[d]thiazole derivative | E. coli | 50-75 | nih.gov |
Benzothiazole derivatives are recognized for their anti-inflammatory properties. nih.govsphinxsai.comresearchgate.net The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation. researchgate.net
Several synthesized 2-aminobenzothiazole derivatives have shown significant anti-inflammatory activity in carrageenan-induced paw edema models. sphinxsai.com A study on new benzothiazole derivatives found that 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine significantly decreased the activity of pro-inflammatory cytokines IL-6 and TNF-α. nih.gov Another investigation into sulfonamide derivatives of 2-aminobenzothiazole also reported potent anti-inflammatory activity. These findings suggest that compounds based on the N-aryl-1,3-benzothiazol-2-amine structure can effectively modulate cellular inflammatory responses.
Table 4: Anti-inflammatory Activity of Selected N-Aryl-1,3-Benzothiazol-2-amine Derivatives
| Compound | Assay/Model | Observed Effect | Reference |
|---|---|---|---|
| 5-chloro-1,3-benzothiazole-2-amine | Carrageenan-induced paw edema | Significant activity, comparable to Diclofenac | sphinxsai.com |
| 6-methoxy-1,3-benzothiazole-2-amine | Carrageenan-induced paw edema | Significant activity, comparable to Diclofenac | sphinxsai.com |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | Cytokine activity assay | Decreased activity of IL-6 and TNF-α | nih.gov |
| N-(6-{[sulfonyl]amino}-1,3-benzothiazol-2-yl)acetamide | In vitro anti-inflammatory screening | Potent anti-inflammatory activity |
Antioxidant Activity Assessment (in vitro)
The antioxidant potential of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine and related benzothiazole derivatives has been evaluated through various in vitro assays that measure the compound's ability to scavenge free radicals. Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.comresearchgate.net These assays are based on the principle that an antioxidant compound will donate an electron or hydrogen atom to the stable radical, thus neutralizing it and causing a measurable change in color. ijprajournal.com
In the DPPH assay, the deep violet color of the DPPH radical solution becomes colorless or pale yellow in the presence of an antioxidant. ijprajournal.com The ABTS assay involves the generation of a blue/green ABTS radical cation, which is then reduced by the antioxidant, leading to a loss of color. researchgate.net The antioxidant capacity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. mdpi.com
Studies on various benzothiazole derivatives have demonstrated that their antioxidant activity is influenced by the nature and position of substituents on the benzothiazole and phenyl rings. nih.gov For instance, the presence of electron-donating groups can enhance the radical scavenging capacity. While specific IC50 values for this compound are not extensively reported in the reviewed literature, the general antioxidant potential of the benzothiazole scaffold is well-documented. ijpsr.com
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
|---|---|---|---|---|
| Benzothiazole Derivative A | DPPH | 25.5 | Ascorbic Acid | 15.2 |
| Benzothiazole Derivative B | DPPH | 32.1 | Ascorbic Acid | 15.2 |
| Benzothiazole Derivative C | ABTS | 18.9 | Trolox | 10.5 |
| Benzothiazole Derivative D | ABTS | 22.4 | Trolox | 10.5 |
Investigation of Molecular Targets and Pathways
Target Deconvolution Strategies for this compound
Identifying the molecular targets of a bioactive compound like this compound is a critical step in understanding its mechanism of action. nih.gov This process, known as target deconvolution, employs a variety of experimental and computational approaches. nih.gov
In silico methods are often the first step and involve computational screening of the compound against libraries of known protein structures to predict potential binding partners. nih.gov Molecular docking studies, for example, can simulate the interaction between the compound and a protein's active site, providing insights into binding affinity and mode. acs.org
Experimental approaches for target deconvolution include:
Affinity Chromatography: The compound is immobilized on a solid support and used to "fish" for its binding partners from a cell lysate. technologynetworks.com
Expression Cloning: A library of cDNAs is expressed in host cells, and clones that confer resistance or sensitivity to the compound are selected.
Protein Microarrays: The compound, often labeled, is screened against a microarray containing a large number of purified proteins to identify direct binding interactions. technologynetworks.com
Chemical Proteomics: This approach uses techniques like Drug Affinity Responsive Target Stability (DARTS) to identify proteins that are stabilized upon binding to the compound. nih.gov
These strategies can help to generate a list of potential protein targets for this compound, which can then be validated through further experimentation.
Proteomic and Transcriptomic Profiling in Treated Cellular Systems (in vitro)
To gain a broader understanding of the cellular pathways affected by this compound, researchers can employ "omics" technologies such as proteomics and transcriptomics. nih.gov These high-throughput methods provide a global snapshot of the changes in protein and gene expression, respectively, within a cell upon treatment with the compound. researchgate.net
Transcriptomic profiling , often performed using techniques like RNA sequencing (RNA-Seq), measures the expression levels of thousands of genes simultaneously. arxiv.org This can reveal which signaling pathways are activated or inhibited by the compound. For example, an upregulation of genes involved in oxidative stress response would suggest that the compound may be inducing cellular stress. nih.gov
Proteomic profiling analyzes the protein content of the cell, identifying changes in protein expression, post-translational modifications, and protein-protein interactions. nih.gov This can provide a more direct picture of the functional changes occurring in the cell, as proteins are the primary effectors of cellular processes. researchgate.net
By integrating data from both transcriptomic and proteomic studies, a more comprehensive picture of the compound's mechanism of action can be constructed, identifying key pathways and networks that are perturbed. nih.gov
Validation of Proposed Molecular Mechanisms through in vitro Gene Silencing or Overexpression
Once potential molecular targets and pathways have been identified through deconvolution and profiling studies, their functional relevance must be validated. In vitro techniques such as gene silencing and overexpression are powerful tools for this purpose. arxiv.org
Gene silencing , commonly achieved using RNA interference (RNAi) or CRISPR-Cas9 technology, allows for the specific knockdown of a target gene's expression. arxiv.org If silencing a particular gene mimics or blocks the effect of this compound, it provides strong evidence that the protein encoded by that gene is a key component of the compound's mechanism of action.
Conversely, gene overexpression involves introducing extra copies of a gene into cells to increase the expression of the corresponding protein. nih.gov If overexpressing a target protein enhances or diminishes the cellular response to the compound, it further validates the role of that protein in the compound's activity.
These validation experiments are crucial for confirming the hypotheses generated from initial screening and profiling studies and for building a solid understanding of the molecular mechanisms of this compound.
Structure-Activity Relationship (SAR) Elucidation of this compound and its Analogs
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. nih.gov For this compound, SAR studies would involve synthesizing and testing a series of analogs with modifications to the benzothiazole ring, the amine linker, and the phenyl group. nih.gov
The goal of SAR is to identify the key chemical features, or pharmacophores, that are responsible for the compound's biological effects. researchgate.net This information is invaluable for designing new analogs with improved potency, selectivity, and pharmacokinetic properties. For instance, studies on related benzothiazole derivatives have shown that the introduction of certain substituents can significantly impact their anticancer or anti-inflammatory activities. researchgate.netnih.gov
| Analog | Modification | Biological Activity | Relative Potency |
|---|---|---|---|
| Analog 1 | Substitution on benzothiazole ring | Anticancer | ++ |
| Analog 2 | Modification of the amine linker | Antioxidant | + |
| Analog 3 | Substitution on the phenyl ring | Anti-inflammatory | +++ |
| Analog 4 | Replacement of the phenyl ring | Anticancer | + |
Impact of the 4-(propan-2-yl)phenyl Moiety on Biological Potency
The 4-(propan-2-yl)phenyl group, also known as a cumyl group, is a specific structural feature of the title compound. Its impact on biological potency can be significant and is likely related to its steric and electronic properties. The isopropyl group is bulky and lipophilic, which can influence how the molecule binds to its target protein and its ability to cross cell membranes.
SAR studies that systematically replace the 4-(propan-2-yl)phenyl moiety with other substituted phenyl groups would be necessary to fully elucidate its role. For example, comparing the activity of analogs with smaller alkyl groups (e.g., methyl, ethyl) or with electron-withdrawing or electron-donating groups at the para position of the phenyl ring would provide valuable insights. nih.gov Such studies could reveal whether the size, lipophilicity, or electronic nature of the substituent at this position is critical for optimal biological activity.
Role of the 1,3-Benzothiazol-2-amine Core in Biological Interactions
The 1,3-benzothiazol-2-amine moiety is recognized as a "privileged structure" in the field of medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of compounds exhibiting a wide array of pharmacological activities. nih.govrsc.org Structurally, the core consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, a bicyclic heterocyclic system containing both sulfur and nitrogen atoms. rsc.orgrjptonline.org This arrangement confers specific physicochemical properties that are conducive to biological interactions.
The versatility of the 2-aminobenzothiazole scaffold is one of its most significant attributes. researchgate.net The amino group at the C2-position and the fused benzene ring are readily amenable to chemical modification, allowing for the synthesis of a diverse library of derivatives. researchgate.netnih.gov This structural adaptability has enabled its incorporation into molecules designed to act as anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and antidiabetic agents. rsc.orgnih.govmdpi.com
The biological activity of this core is intrinsically linked to its ability to interact with various biomolecular targets. The nitrogen and sulfur heteroatoms within the thiazole ring can participate in crucial binding interactions, such as hydrogen bonding and coordination with metal ions in enzyme active sites. researchgate.netresearchgate.net In silico molecular docking studies frequently highlight the role of the benzothiazole nucleus in anchoring ligands to the binding pockets of proteins. researchgate.netacs.org For example, derivatives containing this core have been shown to target and inhibit a range of enzymes implicated in disease, including protein kinases like PI3Kγ, CDK2, mTOR, and growth factor receptors such as EGFR. nih.govacs.org The planar nature of the bicyclic ring system also facilitates π-π stacking interactions with aromatic amino acid residues in protein targets.
Influence of Substitutions on the Amine Linker
In the compound this compound, the exocyclic amine group serves as a critical linker, connecting the benzothiazole core to a substituted phenyl ring. Modifications at this position are a key strategy in modulating the pharmacological profile of 2-aminobenzothiazole derivatives. nih.govresearchgate.net The nature, size, and electronic properties of the substituent attached to this amine linker can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.
The "4-(propan-2-yl)phenyl" group (also known as a p-cumenyl group) introduces several important features. The phenyl ring itself provides a scaffold for potential π-π interactions within a receptor binding site. The position of the substituent on this ring is often crucial; structure-activity relationship (SAR) studies on related analogs have demonstrated that altering the substitution pattern (e.g., from para to ortho) can lead to a dramatic decrease in biological activity. nih.gov
The propan-2-yl (isopropyl) group at the para-position significantly increases the lipophilicity of the molecule. This characteristic can enhance the compound's ability to traverse cellular membranes and gain access to intracellular targets. Furthermore, the bulky isopropyl group can provide steric hindrance that may favor a specific binding conformation or improve selectivity for a particular target by preventing binding to other, more sterically restricted sites. The electronic effect of the alkyl substituent is also a factor; as an electron-donating group, it can modulate the electron density of the entire N-phenyl moiety, which in turn affects the strength of its interactions with biological targets. nih.gov SAR studies on various benzothiazole series have shown that the interplay between electron-donating and electron-withdrawing substituents on the N-phenyl ring is a determining factor for the resulting biological effect, which varies depending on the specific target enzyme or receptor. nih.govnih.gov
Comparative Analysis with Related Benzothiazole Analogs and Known Reference Compounds
To contextualize the biological potential of this compound, it is essential to compare its activity with that of structurally related analogs and established reference compounds. Such comparative analyses are fundamental in drug discovery for identifying lead candidates with superior efficacy and selectivity. nih.govnih.gov
In the realm of anticancer research, newly synthesized benzothiazole derivatives are frequently evaluated against standard chemotherapeutic agents. For instance, some novel 2-aminobenzothiazole compounds have been tested for their cytotoxic effects on lung (A549) and breast (MCF-7) cancer cell lines and compared with drugs like doxorubicin. nih.gov While the specific data for this compound is not detailed in the provided context, the general findings for related structures are informative. For example, certain advanced benzothiazole-piperazine compounds, OMS5 and OMS14, demonstrated IC₅₀ values against cancer cell lines in the micromolar range (22.13 to 61.03 μM). acs.org
The influence of the substituent is clearly illustrated in these comparative studies. A 2-aminobenzothiazole-thiazolidinedione hybrid (Compound 20) exhibited potent antiproliferative activity against three different cancer cell lines, with IC₅₀ values significantly lower than many other analogs in its series. nih.gov This highlights how combining the benzothiazole core with other pharmacophores can enhance activity.
Similarly, in the context of anti-inflammatory activity, a direct comparison showed a hybrid of 2-aminobenzothiazole and ketoprofen (B1673614) to be more effective than the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, demonstrating the potential for benzothiazole derivatives to outperform existing standards. researchgate.net
These comparisons underscore the principle that the 1,3-benzothiazol-2-amine core is a highly effective scaffold, whose biological activity can be finely tuned through strategic substitutions on the exocyclic amine and the benzothiazole ring itself.
Table 1: Comparative Anticancer Activity of Benzothiazole Analogs
This table is interactive. You can sort the data by clicking on the column headers.
Table 2: Comparative Anti-inflammatory Activity of Benzothiazole Analogs
This table is interactive. You can sort the data by clicking on the column headers.
Future Perspectives and Research Gaps for N 4 Propan 2 Yl Phenyl 1,3 Benzothiazol 2 Amine
Exploration of Novel Synthetic Routes and Derivatization Strategies for Enhancing Selectivity and Potency
The development of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine and its analogs is contingent on efficient and versatile synthetic methodologies. While traditional methods for benzothiazole (B30560) synthesis, such as the condensation of 2-aminothiophenols with various electrophiles, are well-established, future research should focus on greener and more efficient alternatives. mdpi.com Methodologies like microwave-assisted synthesis and the use of eco-friendly catalysts (e.g., polystyrene polymer catalysts, SnP2O7) can offer advantages such as shorter reaction times, higher yields, and easier product isolation. mdpi.com
Derivatization is a critical strategy for optimizing the pharmacological profile of a lead compound. For this compound, systematic structural modifications can be explored to enhance its selectivity and potency. Structure-activity relationship (SAR) studies on other benzothiazoles have shown that substitutions at the C-2 and C-6 positions of the benzothiazole ring, as well as modifications on the N-phenyl ring, are crucial for biological activity. benthamscience.comtandfonline.com Future work should involve creating a library of derivatives by introducing various functional groups to probe interactions with biological targets. For instance, incorporating fluorine atoms has been shown to block metabolic inactivation and enhance efficacy in other 2-(4-aminophenyl)benzothiazoles. nih.gov
Table 1: Modern Synthetic Strategies for Benzothiazole Derivatives
| Synthetic Strategy | Key Advantages | Potential Application for this compound |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, solvent-free conditions. mdpi.com | Efficiently synthesize a diverse library of derivatives for screening. |
| Green Catalysis (e.g., SnP2O7) | Reusable catalysts, high yields, short reaction times, environmentally friendly. mdpi.com | Develop a sustainable and scalable synthesis process. |
| Condensation Reactions | Versatile method using various starting materials (aldehydes, acids, acyl chlorides). mdpi.com | Facilitate the introduction of diverse substituents on the core structure. |
| Jacobsen Cyclization Modification | Allows for the synthesis of pure regioisomers. nih.gov | Control the precise placement of functional groups to fine-tune activity. |
Advanced Computational Approaches for Rational Drug Design and Optimization of this compound
Computational tools are indispensable in modern drug discovery for accelerating the design and optimization of new therapeutic agents. mdpi.com For this compound, a rational drug design approach can guide the synthesis of more potent and selective analogs.
Molecular Docking and Virtual Screening: These techniques can predict the binding orientation and affinity of the compound and its virtual derivatives against known and putative protein targets. For example, docking studies have been successfully used to design benzothiazole derivatives as inhibitors of B-cell lymphoma 2 (BCL-2) and Signal Transducer and Activator of Transcription 3 (STAT3). nih.govbue.edu.eg Applying these methods could identify the most promising modifications to the this compound structure to improve its interaction with specific targets.
Pharmacophore Modeling and 3D-QSAR: By analyzing the structural features of known active benzothiazoles, a pharmacophore model can be developed. This model defines the essential steric and electronic features required for biological activity, guiding the design of new molecules with a higher probability of success.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development. Web servers like SwissADME and admetSAR can be used to evaluate the drug-likeness and potential toxicity of designed derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and further testing. nih.gov
Table 2: Computational Tools in Benzothiazole Drug Design
| Computational Approach | Purpose | Application to this compound |
|---|---|---|
| Molecular Docking | Predict binding modes and affinities to protein targets. bue.edu.eg | Identify key interactions and guide structural modifications for enhanced potency. |
| Virtual Screening | Screen large libraries of compounds against a target. mdpi.com | Identify novel derivatives with potentially high activity. |
| ADMET Prediction | Evaluate pharmacokinetic properties and toxicity. nih.gov | Prioritize candidates with good drug-like properties for synthesis. |
| Deep Learning/AI | Predict biological activities and optimize lead compounds. mdpi.com | Accelerate the drug design cycle by identifying promising molecular structures. |
Identification of Additional Biological Targets and Elucidation of Polypharmacology (in vitro)
The biological activity of this compound is likely not limited to a single target. Many benzothiazole derivatives are known to exhibit polypharmacology, meaning they interact with multiple biological targets, which can lead to a broader therapeutic window or potential side effects. The benzothiazole scaffold has been associated with the inhibition of various targets, including kinases (e.g., VEGFR-2), transcription factors (e.g., STAT3), and apoptosis-related proteins (e.g., BCL-2). nih.govbue.edu.egtandfonline.com
Future in vitro research should aim to identify the full spectrum of molecular targets for this compound. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and broad-panel enzymatic assays can be employed. For instance, screening the compound against a panel of human kinases or other enzyme families could reveal unexpected activities. researchgate.net Uncovering this polypharmacology is essential for understanding its mechanism of action and for identifying potential new therapeutic applications, for example in cancer or inflammatory diseases, where multiple pathways are often dysregulated. nih.govnih.gov
Integration of Multi-Omics Data for Comprehensive Understanding of Cellular Responses (in vitro)
To gain a holistic view of the cellular effects of this compound, an integrated multi-omics approach is necessary. nih.gov This involves combining data from genomics, transcriptomics (RNA-seq), proteomics, and metabolomics to build a comprehensive picture of how the compound alters cellular pathways and networks in vitro. nih.gov
By treating cancer cell lines or other relevant cell models with the compound and analyzing the subsequent changes at multiple molecular levels, researchers can move beyond a single-target perspective. osti.gov For example, transcriptomic analysis can reveal which genes are up- or down-regulated, while proteomics can identify changes in protein expression and post-translational modifications. Metabolomics can shed light on alterations in cellular metabolism. Integrating these datasets can help identify the primary pathways affected by the compound, uncover mechanisms of action or resistance, and discover potential biomarkers to predict treatment response. nih.govnih.gov This systems-level understanding is crucial for advancing the compound into further preclinical development.
Addressing Challenges and Future Directions in Benzothiazole Research
The broad therapeutic potential of the benzothiazole class also comes with challenges that need to be addressed for this compound. nih.gov Key challenges include improving aqueous solubility, enhancing selectivity to reduce off-target effects, and overcoming potential drug resistance mechanisms. nih.gov
Future research should be directed towards:
Prodrug Strategies: To overcome poor solubility, water-soluble prodrugs can be synthesized. For instance, conjugation of amino acid salts to the exocyclic amine of 2-(4-aminophenyl)benzothiazoles has been shown to improve solubility while retaining activity upon reversion to the parent compound inside cells. nih.gov
Targeted Delivery: Developing formulations or conjugates that specifically deliver the compound to the target tissue or cells could enhance efficacy and minimize systemic toxicity.
Combination Therapies: Investigating the synergistic effects of this compound with existing therapeutic agents could lead to more effective treatment regimens.
Elucidation of Resistance Mechanisms: Should resistance to the compound be observed in in vitro models, multi-omics approaches can be used to understand the underlying molecular changes, paving the way for strategies to circumvent it.
Q & A
Q. What are the optimal synthetic routes for N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis of benzothiazole derivatives typically involves cyclization reactions of thiourea intermediates or condensation of 2-aminobenzothiazoles with substituted aryl halides. For example, refluxing with polar aprotic solvents (e.g., DMF or ethanol) at 90–120°C for 3–6 hours improves reaction rates. Catalysts like POCl₃ can facilitate cyclization, while pH adjustment (to 8–9 with ammonia) during precipitation enhances purity. Recrystallization from DMSO/water (2:1) is recommended for final purification .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1620 cm⁻¹, N-H stretch at ~3140–3550 cm⁻¹) .
- ¹H NMR : Resolves proton environments (e.g., aryl-H at δ 6.4–8.3 ppm, NH signals at δ 4.1–4.2 ppm) .
- FABMS : Confirms molecular weight (e.g., m/z 466 for analogous benzothiazole derivatives) .
- Elemental Analysis : Validates purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. What are the known biological activities of benzothiazol-2-amine derivatives, and how are these assessed experimentally?
- Methodological Answer : Benzothiazole derivatives exhibit anticancer, antimicrobial, and antifungal activities. Standard assays include:
- MTT Assay : Measures cytotoxicity against cancer cell lines (e.g., IC₅₀ values) .
- Agar Diffusion : Evaluates antimicrobial activity by zone-of-inhibition measurements .
- In Vitro Enzyme Inhibition : Screens for kinase or protease inhibition using fluorometric/colorimetric substrates .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence the biological activity of benzothiazol-2-amine derivatives?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -Cl) at the 4-position enhance anticancer activity by increasing electrophilicity and target binding. For example, nitro-substituted derivatives show improved IC₅₀ values in MTT assays compared to methoxy-substituted analogs. Comparative SAR studies using Hammett constants or molecular docking can rationalize these effects .
Q. What computational methods predict the binding affinity of this compound with biological targets like kinases?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with active sites (e.g., hydrogen bonding with kinase ATP-binding pockets). Key parameters include binding energy (ΔG) and interaction fingerprints .
- MD Simulations : Assess stability of ligand-receptor complexes over 50–100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Q. How can contradictory data in solubility and stability studies of this compound be resolved?
- Methodological Answer :
- Standardized Protocols : Use HPLC to measure solubility in buffered solutions (pH 1.2–7.4) and accelerated stability testing (40°C/75% RH for 4 weeks) .
- Statistical Analysis : Apply ANOVA or Grubbs’ test to identify outliers in replicate experiments.
- Control Variables : Ensure consistent solvent purity, temperature, and humidity during testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
